molecular formula C9H9BrF2 B6232909 1-(3-bromopropyl)-2,4-difluorobenzene CAS No. 1057678-43-9

1-(3-bromopropyl)-2,4-difluorobenzene

Cat. No.: B6232909
CAS No.: 1057678-43-9
M. Wt: 235.1
InChI Key:
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Description

1-(3-Bromopropyl)-2,4-difluorobenzene is an organic compound with the molecular formula C9H9BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group and two fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 1-(3-propyl)-2,4-difluorobenzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.

Another method involves the alkylation of 2,4-difluorobenzene with 3-bromopropyl chloride in the presence of a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), or amines (NH2-).

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.

    Reduction: Carried out in anhydrous conditions to prevent the decomposition of reducing agents.

Major Products Formed

    Nucleophilic Substitution: Produces substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Yields alcohols, aldehydes, or carboxylic acids.

    Reduction: Results in the formation of 2,4-difluorobenzene.

Scientific Research Applications

1-(3-Bromopropyl)-2,4-difluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel polymers and materials with specific properties.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: Utilized in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(3-bromopropyl)-2,4-difluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound is converted to more oxidized forms, such as alcohols or carboxylic acids, through the addition of oxygen atoms.

Comparison with Similar Compounds

1-(3-Bromopropyl)-2,4-difluorobenzene can be compared with other similar compounds, such as:

    1-(3-Bromopropyl)-benzene: Lacks the fluorine substituents, resulting in different reactivity and properties.

    1-(3-Bromopropyl)-4-fluorobenzene: Contains only one fluorine atom, affecting its chemical behavior and applications.

    1-(3-Bromopropyl)-2,6-difluorobenzene: Has fluorine atoms at different positions, leading to variations in reactivity and stability.

The presence of two fluorine atoms in this compound enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its analogs.

Properties

CAS No.

1057678-43-9

Molecular Formula

C9H9BrF2

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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